N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O/c1-14-6-5-11-28-13-19(26-20(14)28)17-9-2-3-10-18(17)27-21(29)15-7-4-8-16(12-15)22(23,24)25/h2-13H,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXFFRDEHNAHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . The process often includes condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Industrial Production Methods
Industrial production methods for this compound are likely to involve scalable versions of the aforementioned synthetic routes. These methods would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow chemistry and automated synthesis techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, acids, bases, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, including polymers and advanced composites
Mechanism of Action
The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of microbial growth or suppression of cancer cell proliferation .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
- 4-Fluoro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (): This analog replaces the trifluoromethyl group with a fluorine atom at position 4 of the benzamide.
3-Fluoro-N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzamide ():
The fluorine at position 3 of the benzamide and the lack of an 8-methyl group on the imidazo ring may result in weaker enzymatic inhibition due to reduced steric bulk and altered electronic properties .3,4,5-Trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide ():
The trimethoxy substituents increase polarity, which could enhance solubility but reduce membrane permeability compared to the trifluoromethyl group in the target compound .
Modifications on the Imidazo[1,2-a]pyridine Core
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide ():
Bromine at position 8 introduces steric hindrance, which may disrupt binding to tight enzymatic pockets. The target compound’s methyl group offers a balance between hydrophobicity and steric compatibility .- The target compound’s 8-methyl group may provide better conformational stability .
Functional Group Additions or Replacements
Binding Affinity and Selectivity
The trifluoromethyl group in the target compound enhances binding to hydrophobic regions of proteins, as demonstrated by Glide XP scoring models (RMSD = 1.73 kcal/mol for well-docked ligands) . Analogs with fluorine or methoxy groups show reduced affinity due to lower hydrophobicity .
Biological Activity
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, including anticancer, antibacterial, and antiviral properties.
- Empirical Formula : C21H17F3N4O
- Molecular Weight : 394.38 g/mol
- CAS Number : 1788948-74-2
- Density : 1.27 g/cm³ at 20 °C
| Property | Value |
|---|---|
| Molecular Formula | C21H17F3N4O |
| Molecular Weight | 394.38 g/mol |
| Density | 1.27 g/cm³ |
| pKa | 12.93 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Effects
A study evaluated the compound's effects on human cancer cell lines, including:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound showed an IC50 value of approximately 15 µM against MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.
Antibacterial Activity
The compound also demonstrates antibacterial properties, making it a candidate for further development in treating bacterial infections.
Research Findings
- Tested Bacteria : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC was found to be 32 µg/mL against S. aureus, suggesting moderate antibacterial activity.
Antiviral Activity
Emerging data suggest that this compound may possess antiviral properties, particularly against RNA viruses.
Study Overview
A preliminary screening against several viruses indicated:
- Viruses Tested : Influenza virus and HIV.
- Results : The compound exhibited a notable reduction in viral replication at concentrations around 10 µM.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells.
Proposed Mechanisms
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and survival.
- DNA Interaction : Potential intercalation with DNA could disrupt replication processes in cancer cells.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes critical for bacterial and viral replication.
Q & A
How can synthetic routes for this compound be optimized to improve yield and purity?
Answer:
Optimization involves selecting efficient coupling reactions and purification strategies. For example, Suzuki-Miyaura cross-coupling is critical for introducing the imidazo[1,2-a]pyridine moiety (as seen in structurally related compounds in ). Key steps include:
- Using palladium catalysts (e.g., Pd(PPh₃)₄) with controlled reaction temperatures (80–100°C) to minimize side products.
- Purifying intermediates via column chromatography with gradients of ethyl acetate/hexane.
- Final amidation with 3-(trifluoromethyl)benzoyl chloride under anhydrous conditions, monitored by TLC or LC-MS to confirm completion .
What spectroscopic and analytical methods are most effective for characterizing this compound, particularly the trifluoromethyl group?
Answer:
A combination of techniques ensures accurate characterization:
- ¹⁹F NMR : Directly identifies the trifluoromethyl group (δ ~ -60 to -65 ppm).
- ¹H/¹³C NMR : Assign aromatic protons and carbons, with splitting patterns indicating proximity to electron-withdrawing groups.
- LC-MS : Confirms molecular weight (e.g., [M+H]⁺) and purity (>95%).
- FT-IR : Detects amide C=O stretches (~1650–1680 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
How should in vitro assays be designed to evaluate kinase inhibition activity?
Answer:
For kinase targets (e.g., CLK or DDR1), use:
- Enzyme assays : Measure IC₅₀ values via ADP-Glo™ kinase assays, testing compound concentrations from 0.1 nM to 10 µM.
- Cell-based assays : Assess antiproliferative effects in cancer lines (e.g., HCT-116) using MTT assays, with controls for cytotoxicity (e.g., staurosporine).
- Selectivity profiling : Screen against a panel of 50+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target effects .
What strategies are employed in SAR studies to enhance potency and selectivity?
Answer:
Key modifications include:
- Core scaffold : Vary substituents on the imidazo[1,2-a]pyridine (e.g., 8-methyl vs. 6-trifluoromethyl) to modulate steric and electronic effects.
- Benzamide substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding via hydrophobic interactions.
- Linker optimization : Adjust phenyl ring substituents to improve solubility (e.g., -OCH₃) while maintaining potency .
How can molecular docking and computational modeling guide structural optimization?
Answer:
Using tools like Glide XP ( ):
- Protein preparation : Generate a homology model of the target kinase (e.g., DDR1) if crystal structures are unavailable.
- Docking simulations : Score ligand poses based on hydrophobic enclosure and hydrogen-bonding interactions with catalytic residues (e.g., Lys624 in DDR1).
- Free energy calculations : Predict binding affinities (ΔG) using MM-GBSA to prioritize analogs with improved ΔG values .
What approaches improve pharmacokinetic properties like solubility and metabolic stability?
Answer:
- Solubility enhancement : Introduce polar groups (e.g., morpholine or piperazine) on the benzamide ring, balancing logP values (<5).
- Metabolic stability : Replace labile methyl groups with deuterated analogs or fluorinated substituents to block CYP450 oxidation.
- In vitro ADME assays : Use hepatocyte microsomes (human/rat) to measure intrinsic clearance and plasma protein binding .
How is selectivity against off-target kinases validated experimentally?
Answer:
- Kinome-wide profiling : Use competitive binding assays (e.g., KINOMEscan) at 1 µM compound concentration.
- CRISPR/Cas9 knockout models : Validate target specificity by comparing IC₅₀ values in wild-type vs. kinase-deficient cell lines.
- Structural analysis : Overlay docking poses with off-target kinases to identify critical binding differences .
What methods are used to study polymorphic forms and their impact on bioavailability?
Answer:
- XRPD : Identify crystalline vs. amorphous forms.
- DSC/TGA : Measure melting points and thermal stability.
- Solubility studies : Compare dissolution rates of polymorphs in biorelevant media (e.g., FaSSIF).
- In vivo PK : Administer different forms to rodents and measure AUC₀–₂₄ to correlate form with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
